molecular formula C11H22N2O2 B1332675 (R)-3-(Boc-aminomethyl)piperidine CAS No. 879275-33-9

(R)-3-(Boc-aminomethyl)piperidine

Cat. No. B1332675
CAS RN: 879275-33-9
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-SECBINFHSA-N
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Description

“®-3-(Boc-aminomethyl)piperidine” is a chemical compound that is used as a reactant in the synthesis of various other compounds . It is also known by other names such as “tert-butyl 2-aminomethyl piperidine-1-carboxylate”, “2-aminomethyl-1-n-boc-piperidine”, “1-boc-2-aminomethyl-piperidine”, and "1-boc-2-aminomethylpiperidine" .


Synthesis Analysis

This compound is used as a reactant in the synthesis of various other compounds. Some of the compounds that can be synthesized using “®-3-(Boc-aminomethyl)piperidine” include TRPV1 antagonists, CHK1 inhibitors, p38a MAP kinase inhibitors, Carbamoylphosphonates, and Macrolactams via carbonylation/intramolecular amidation .


Molecular Structure Analysis

The linear formula for “®-3-(Boc-aminomethyl)piperidine” is C5H10NCH2NHCO2C4H9 . The molecular weight of this compound is 214.30 .


Chemical Reactions Analysis

“®-3-(Boc-aminomethyl)piperidine” is used as a reactant in the synthesis of various compounds. Some of the reactions it is involved in include the synthesis of TRPV1 antagonists, CHK1 inhibitors, p38a MAP kinase inhibitors, Carbamoylphosphonates, and Macrolactams via carbonylation/intramolecular amidation .


Physical And Chemical Properties Analysis

“®-3-(Boc-aminomethyl)piperidine” is a solid at room temperature . It has a melting point of 60-70 °C . It is soluble in DMSO .

Scientific Research Applications

Intramolecular Transamidation Reactions

Lastly, it is involved in intramolecular transamidation reactions. This process is significant in the synthesis of complex organic compounds, which can be applied in pharmaceuticals and material science.

Each application highlights the versatility and importance of ®-3-(Boc-aminomethyl)piperidine in scientific research, particularly within organic synthesis and pharmaceutical development .

Safety And Hazards

Handling “®-3-(Boc-aminomethyl)piperidine” requires caution as it is classified as Skin Corr. 1B under the GHS classification system . It is incompatible with oxidizing agents and should be stored at 2-8°C .

Future Directions

The future directions for “®-3-(Boc-aminomethyl)piperidine” would likely involve its continued use in the synthesis of various compounds. Its role as a reactant in the synthesis of a wide range of compounds suggests that it will continue to be an important chemical in various fields of research .

properties

IUPAC Name

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQHXGYYXYTDN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203561
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Boc-aminomethyl)piperidine

CAS RN

879275-33-9
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879275-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylmethylcarbamate (4.3 g) and 5% rhodium on carbon (400 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 27 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 4.55 (b, 1H), 2.99 (m, 4H), 2.56 (t, 1H), 2.33 (t, 1H), 1.74 (m, 1H), 1.66 (m, 2H), 1.44 (s, 9H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

20% Pd(OH)2 on carbon (1 g) was added to a solution of benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate (5 g, 14.3 mmol) in EtOH (50 ml) and EtOAc (50 ml), and hydrogenation was carried out under a hydrogen atmosphere (1 bar). The reaction mixture was filtered and the filtrate was concentrated.
Name
benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A cold solution of HCl in MeOH (prepared by adding acetyl chloride (13.5 mL, 14.9 g, 0.19 mol) to 1 L of MeOH) was added to a cold solution of tert-butyl pyridin-3-ylmethylcarbamate (41.0 grams, 0.20 mol) in MeOH (100 mL). The solution was transferred to a Parr hydrogenation apparatus at 12° C. PtO2 (3 g) was added, and 12 bar pressure of H2 was applied. After 16 hours 1H NMR of a concentrated sample indicated the reaction to be complete. The catalyst was filtered, and conc. aq. NaOH (20 mL) was added to neutralize the HCl. The solution was concentrated to remove the bulk of the MeOH and extracted with tert-butyl methyl ether (4×200 mL). The combined organic layers were washed with saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give the product (40.16 g, 0.187 mol, 95%) as a yellow oil that crystallized upon standing. 1H NMR (300 MHz, CDCl3): δ 4.62 (bs. s, 1H), 3.06-2.94 (m, 4H), 2.52 (dt, J=12 Hz, 3 Hz, 1H), 2.28 (dd, J=12 Hz, 10 Hz, 1H), 1.82-1.72 (m, 1H), 1.70-1.51 (m, 3H), 1.49-1.34 (m, 1H), 1.42 (s, 9H), 1.06 (dq, J=12 Hz, 4 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl piperidin-3-ylmethylcarbamate (162 g, 0.758 mol) in EtOH was added (+)-dianisoyltartaric acid (316 g, 0.756 mol). The suspension was heated until clear and allowed to cool to room temperature overnight. The precipitated salt was recrystallized three times from EtOH. The salt was washed with EtOH (2×200 mL) and air-dried. Residual solvent was removed in vacuo. The salt was taken up in tert-butyl methyl ether and 10% aq. NaOH. The organic layer was separated, and the aqueous layer was extracted with tert-butyl methyl ether (3×200 mL). More product was extracted after addition of 30% aq. NaOH to the aqueous layer. The combined organic layers were washed with water and saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give (R)-tert-butyl piperidin-3-ylmethylcarbamate as a white crystalline solid (41.3 g, 0.192 mol, 25%). For ee determinations, samples of the salt were taken up in CH2Cl2 and 1 N aq. NaOH. The organic layer was washed with water, dried over Na2SO4, and filtered. A drop of 1-naphthyl isocyanate was added, and after 15 minutes a drop of morpholine was added to quench excess isocyanate. Volatiles were evaporated after another 15 minutes. The sample was dissolved in EtOH for chiral HPLC (Chiralcel OD-H; heptane/EtOH/Et2NH 90/10/0.2; 0.5 mL/min; Rt (R): 46 min, Rt (S): 57 min, Rt (N-(naphthalen-1-yl)morpholine-4-carboxamide): 64 min.
Quantity
162 g
Type
reactant
Reaction Step One
Name
(+)-dianisoyltartaric acid
Quantity
316 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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